molecular formula C17H13FN4O2 B14823239 4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

Cat. No.: B14823239
M. Wt: 324.31 g/mol
InChI Key: PQCCUAXHVKTZCR-UHFFFAOYSA-N
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Description

4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is a complex organic compound that features a unique combination of indole and triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole moiety followed by its functionalization and subsequent coupling with the triazine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and triazine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde stands out due to its unique combination of indole and triazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H13FN4O2

Molecular Weight

324.31 g/mol

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

InChI

InChI=1S/C17H13FN4O2/c1-9-5-12-13(21-9)3-4-14(15(12)18)24-17-16-10(2)11(7-23)6-22(16)20-8-19-17/h3-8,21H,1-2H3

InChI Key

PQCCUAXHVKTZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)C=O)C

Origin of Product

United States

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